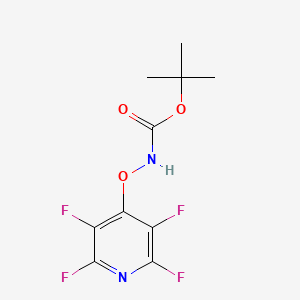

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate

Description

Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is a carbamate derivative featuring a perfluorinated pyridine ring. This compound has emerged as a critical reagent in photoredox-catalyzed reactions, particularly for generating amidyl radicals under mild conditions . Its unique electronic properties, conferred by the perfluorinated pyridine moiety, enhance radical stability and reactivity, enabling efficient C–H amidation of substrates like indoles and o-hydroxyarylenaminones . Applications include the synthesis of 3-aminochromones and aminoindoles, which are valuable intermediates in medicinal and agrochemical research .

Properties

Molecular Formula |

C10H10F4N2O3 |

|---|---|

Molecular Weight |

282.19 g/mol |

IUPAC Name |

tert-butyl N-(2,3,5,6-tetrafluoropyridin-4-yl)oxycarbamate |

InChI |

InChI=1S/C10H10F4N2O3/c1-10(2,3)18-9(17)16-19-6-4(11)7(13)15-8(14)5(6)12/h1-3H3,(H,16,17) |

InChI Key |

BWGHBRJBELKRAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOC1=C(C(=NC(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Single-Step Synthesis from Readily Available Starting Materials

According to recent research reports, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate can be synthesized in a straightforward single-step procedure starting from commercially available or easily prepared precursors. The general approach involves:

-

- tert-butyl carbamate or its activated derivative (e.g., tert-butyl chloroformate)

- Perfluoropyridin-4-ol or a suitable perfluoropyridin-4-yl precursor

-

- Nucleophilic substitution or condensation where the hydroxyl group of perfluoropyridin-4-ol is converted into an oxy-carbamate linkage with the tert-butyl carbamate moiety.

-

- Mild temperature conditions, often ambient or slightly cooled

- Use of anhydrous solvents such as ethyl acetate or dichloromethane

- Acid binding agents or bases (e.g., N-methylmorpholine) to facilitate formation of the carbamate linkage

- Reaction times typically range from 3 to 5 hours

-

- High yields reported, often exceeding 80% under optimized conditions

This method is advantageous due to its simplicity, cost-effectiveness, and suitability for scale-up in laboratory or industrial settings.

Multi-Step Synthetic Routes via Carbamate Derivatives

Patent literature related to tert-butyl carbamate derivatives provides insights into alternative synthetic routes that may be adapted for the title compound or close analogues. Key points include:

-

- Formation of mixed acid anhydrides from N-BOC protected amino acids (e.g., N-BOC-D-serine) using reagents like isobutyl chlorocarbonate under cold, anhydrous conditions with acid scavengers such as N-methylmorpholine.

- Subsequent condensation with amines (e.g., benzylamine) to form carbamate intermediates.

Phase-Transfer Catalysis (PTC) Alkylation:

- Alkylation of carbamate intermediates using methyl sulfate in the presence of potassium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst in ethyl acetate solvent.

- Reaction temperatures range from -10 to 35 °C with reaction times around 1.5 to 3 hours.

-

- Improved yield (up to 10% increase compared to older methods)

- Use of less toxic solvents and milder conditions to reduce environmental impact

- Enhanced purity and easier downstream processing due to controlled reaction conditions.

-

- More complex than the single-step method

- Requires careful control of reaction parameters to avoid by-products such as esters or impurities.

While this route is described for related tert-butyl carbamate derivatives, the principles can be adapted for synthesizing this compound, especially when stereochemical control or specific substitution patterns are required.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate primarily undergoes amidation reactions. The compound is designed to facilitate the formation of C–N bonds through a photocatalysed process. Common reagents used in these reactions include various indoles, and the conditions are typically mild, involving light activation . The major products formed from these reactions are biologically important aminoindoles .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the field of synthetic chemistry. It is used to develop new catalytic strategies for constructing C–N bonds, which are crucial in the synthesis of various biologically active molecules. The compound’s ability to facilitate direct C–H amidation of indoles under mild conditions makes it valuable for preparing a wide range of aminoindoles with excellent regioselectivity .

Mechanism of Action

The mechanism by which tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate exerts its effects involves photocatalysis. The compound is designed to enable the direct C–H amidation of indoles through a light-activated process. This involves the generation of reactive intermediates that facilitate the formation of C–N bonds . The molecular targets and pathways involved in this process are primarily related to the activation of C–H bonds and the subsequent formation of C–N bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

The following analysis compares tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate with analogous compounds, focusing on structural features, reactivity, and applications.

Structural and Electronic Variations

Biological Activity

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical properties, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

- Molecular Formula : C12H15F5N2O2

- Molecular Weight : 292.25 g/mol

- Structural Characteristics : The compound features a tert-butyl group, a perfluoropyridine moiety, and a carbamate functional group, which contribute to its unique chemical reactivity and biological properties.

This compound operates through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes helps prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Cell Signaling Modulation : The compound influences cell signaling pathways by altering the activity of histone deacetylases (HDACs). This modulation can lead to changes in gene expression profiles, impacting cellular metabolism and survival .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .

The biochemical properties of this compound include:

- Solubility : It is soluble in organic solvents such as methylene chloride and chloroform but has limited solubility in water.

- Stability : The compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

In Vitro Studies

Recent studies have demonstrated the following:

- Cell Viability : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, the presence of this compound significantly improved cell viability by reducing cytotoxic effects associated with Aβ exposure .

- Enzyme Activity : Inhibition assays revealed that the compound effectively inhibited AChE and β-secretase activity, with IC50 values indicating potent activity against these targets .

In Vivo Studies

In vivo experiments using animal models have shown mixed results:

- While some protective effects against Aβ-induced toxicity were observed, the overall efficacy in reducing amyloid plaque formation was less pronounced compared to established treatments like galantamine. This discrepancy is attributed to the compound's bioavailability in the brain .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound in a scopolamine-induced model of cognitive impairment. Results indicated that treatment with the compound improved cognitive function and reduced inflammatory markers in the brain .

- Oxidative Stress Reduction : Another study assessed the compound's ability to scavenge reactive oxygen species (ROS). The findings suggested that it could mitigate oxidative stress in neuronal cells, potentially contributing to its neuroprotective effects .

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Solubility | Soluble in organic solvents; limited in water |

| Enzyme Inhibition | AChE (IC50 = 0.17 μM), β-secretase (IC50 = 15.4 nM) |

| Cell Viability Improvement | Significant increase in astrocyte viability |

| Neuroprotective Effects | Improved cognitive function in animal models |

| Oxidative Stress Mitigation | Reduced ROS levels in neuronal cells |

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting perfluoropyridin-4-ol with tert-butyl oxycarbonyl (Boc)-protected reagents under anhydrous conditions. For example, Suzuki-Miyaura cross-coupling using a palladium catalyst in 1,4-dioxane with potassium carbonate as a base has been reported for analogous Boc-protected pyridine derivatives . Purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) yields high-purity products (>95%). Recrystallization in non-polar solvents (e.g., hexane) further enhances purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated compounds may release toxic vapors .

- First Aid : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers or acids to prevent decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- NMR : NMR is critical for confirming perfluoropyridyl substitution patterns. NMR should show the tert-butyl group as a singlet (~1.3 ppm) and carbamate protons as broad peaks (~5-6 ppm) .

- IR : Look for Boc-group signatures: C=O stretch (~1700 cm) and N-H bend (~1530 cm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for CHFNO: 326.07 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate fluoropyridinyl ring instability during functionalization?

Fluorinated pyridines are prone to ring-opening under harsh conditions. Strategies include:

Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound?

- X-ray Diffraction : Use SHELX software for crystallographic refinement to resolve bond-length discrepancies. For example, Boc-group geometry (C-O-C angles) can be validated against SHELXL-generated models .

- Data Reconciliation : Cross-reference NMR coupling constants with computed DFT structures (e.g., Gaussian 09) to confirm stereoelectronic effects from fluorine atoms .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

- DFT Calculations : Model transition states for nucleophilic attacks on the carbamate group using B3LYP/6-31G(d) basis sets. Focus on fluorine’s electron-withdrawing effects on reaction kinetics .

- Molecular Dynamics (MD) : Simulate solvent interactions in THF or DMSO to predict solubility and aggregation behavior .

Q. How can degradation pathways be analyzed to improve the compound’s stability in long-term studies?

- Accelerated Stability Testing : Expose the compound to heat (40°C), light, and humidity. Monitor degradation via HPLC for byproducts (e.g., tert-butyl alcohol or perfluoropyridin-4-ol) .

- Mechanistic Studies : Use LC-MS to identify hydrolysis intermediates under acidic/basic conditions. Adjust pH during storage to minimize carbamate cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.